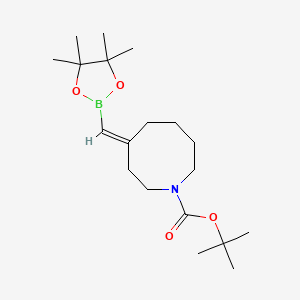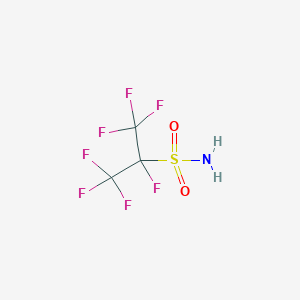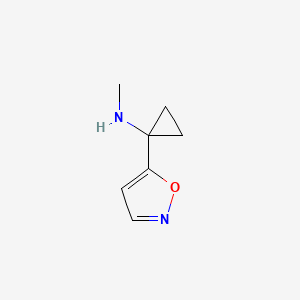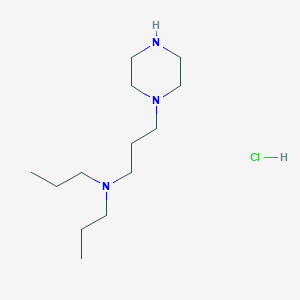
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride typically involves multi-step procedures. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The mixture is extracted, treated with activated carbon, and filtered before the solvent is distilled off to a minimal volume . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals such as ruthenium or nickel.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common reagents used in these reactions include sulfonium salts, hydrogen gas, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects . It may also interact with other neurotransmitter systems, influencing various biological processes.
Comparación Con Compuestos Similares
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Used in analytical testing to detect pharmaceutical impurities.
Propiedades
Fórmula molecular |
C13H30ClN3 |
|---|---|
Peso molecular |
263.85 g/mol |
Nombre IUPAC |
3-piperazin-1-yl-N,N-dipropylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29N3.ClH/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16;/h14H,3-13H2,1-2H3;1H |
Clave InChI |
WGBPFSNNJRSGAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCCN1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)
![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
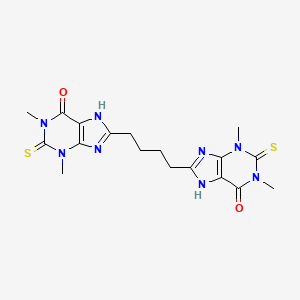
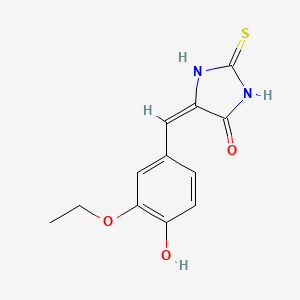
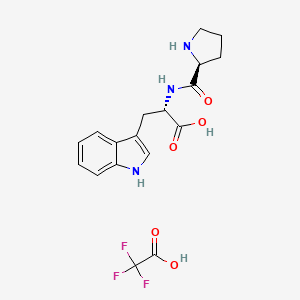
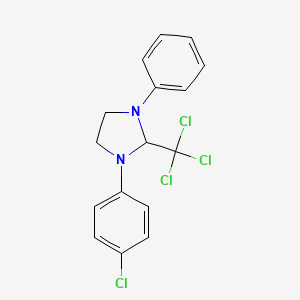
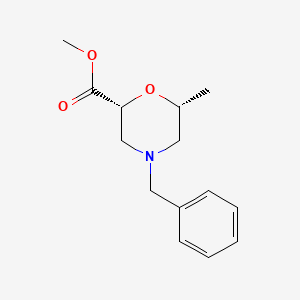
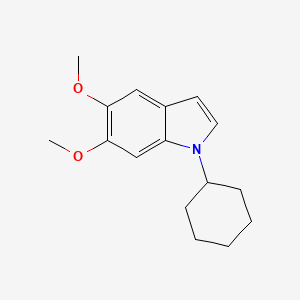
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
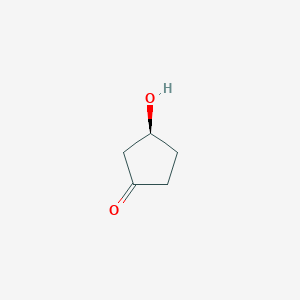
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
